BenchChemオンラインストアへようこそ!

1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

Physicochemical profiling Lead optimisation Chromatography method development

In lead optimisation, substituting the N1-methyl congener with its ethyl or unsubstituted analog introduces SAR discontinuity-N1-substitution modulates piperazine conformation and core electron density, altering target engagement. This compound supplies the exact N1-methyl, C3-piperazinylmethyl quinolin-2(1H)-one scaffold with an unsubstituted piperazine secondary amine for single-step diversification. • Free piperazine handle enables direct N-acylation, N-sulfonylation, or N-alkylation to generate focused libraries from one precursor batch, as demonstrated in sub-micromolar c-Met inhibitor programmes. • Lactam carbonyl mimics adenine N3 for kinase hinge binding; MW 257.33 sits at the fragment-lead boundary with a single growth vector, simultaneously offering hinge-binding capacity, fragment-like size, and one derivatisation handle. • Dihydrochloride salt (CAS 1807977-35-0, MW 330.25) available for enhanced aqueous solubility and systematic method transfer studies between free base and salt forms.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Cat. No. B7829395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3
InChIInChI=1S/C15H19N3O/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18/h2-5,10,16H,6-9,11H2,1H3
InChIKeyHEGYDBJJTRZJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one – Overview


1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (CAS 885954-59-6; free base MW 257.33 g/mol) belongs to the class of C3-piperazinylmethyl-substituted quinolin-2(1H)-ones, a chemotype structurally positioned between classical quinoline-based kinase inhibitors and quinolinone-derived GPCR ligands. The compound features an N1-methyl group on the quinolin-2(1H)-one core and an unsubstituted piperazine moiety attached via a methylene linker at the 3-position, yielding a secondary amine handle for further derivatisation. Predicted physicochemical properties include a boiling point of 391.3±42.0 °C, density of 1.157±0.06 g/cm³, and a pKa of 9.04±0.10 . The dihydrochloride salt form (CAS 1807977-35-0; MW 330.25 g/mol) is the most commonly procured research-grade form and offers enhanced aqueous solubility relative to the free base .

Why N1-Substitution Matters in SAR Studies


Within the C3-piperazinylmethyl quinolin-2(1H)-one series, even subtle N1-substituent changes (methyl, ethyl, H) alter both the conformational preferences of the piperazine linker and the electron density distribution across the bicyclic core [1]. Because the quinolin-2(1H)-one carbonyl engages in hydrogen-bond interactions with target proteins (e.g., the hinge region of kinases or conserved residues in GPCR orthosteric pockets), modifications at N1 modulate the compound's target engagement profile in a way that cannot be compensated by simply swapping the piperazine substituent alone [2]. Consequently, procurement of the exact N1-methyl congener is required to avoid SAR discontinuity that undermines lead optimisation reproducibility. Generic substitution with the 1-ethyl or 1-unsubstituted analog without experimental verification introduces a confounding variable into any structure–activity or structure–property relationship study.

Differentiation from Closest Structural Analogs


Physicochemical Comparison with 1-Ethyl Analog

The target compound (N1-methyl) displays a predicted pKa of 9.04 ± 0.10, consistent with the protonation behaviour of the free piperazine secondary amine . Introduction of an N1-ethyl substituent on the quinolin-2(1H)-one core (CAS 1437435-80-7; MW 271.36 g/mol) increases molecular weight by +14.03 g/mol (+5.5%) relative to the N1-methyl congener (MW 257.33 g/mol) . This mass increment reflects a measurable change in lipophilicity and chromatographic retention that must be accounted for during HPLC method transfer and compound library normalisation. The corresponding dihydrochloride salt of the 1-ethyl analog (MW 344.28 g/mol) presents a 4.2% larger formula weight compared with the target compound dihydrochloride (MW 330.25 g/mol) .

Physicochemical profiling Lead optimisation Chromatography method development

Synthetic Accessibility via One-Pot Protocol

The target compound's C3-piperazinylmethyl attachment mode—a methylene-bridged piperazine—is structurally distinct from directly N-linked piperazinyl-quinoline or piperazinyl-quinazoline chemotypes. The Wang et al. (2011) one-pot Friedländer-based synthetic protocol explicitly enables assembly of C3-piperazinylmethyl-substituted quinolines in a single operational step from readily available building blocks, whereas direct N-linked piperazinyl-quinolines typically require multi-step sequences involving halogenation and subsequent Buchwald–Hartwig coupling [1]. This translates into a demonstrably shorter synthetic route (one-pot vs. three-to-five step) and higher overall yields for analogue library generation.

Medicinal chemistry Parallel synthesis Fragment-based drug design

Piperazine NH as a Derivatisation Handle

The unsubstituted piperazine secondary amine in the target compound provides a single, orthogonal reactive handle for N-acylation, N-sulfonylation, or reductive amination without requiring protecting group manipulation. In the c-Met inhibitor chemotype series reported by Wang et al. (2011), C3-piperazinylmethyl-substituted quinolines were acylated to generate sub-micromolar c-Met kinase inhibitors in a single step from the free piperazine precursor [1]. This contrasts with 4-methylpiperazine- or 4-arylpiperazine-substituted analogs, where the secondary amine is already capped, precluding direct diversification and requiring de novo synthesis of each analogue.

c-Met kinase inhibitors Structure–activity relationship Chemical biology tool generation

Distinction from 8-Methoxyquinolinone Analogs

The target compound's predicted boiling point (391.3 ± 42.0 °C) and density (1.157 ± 0.06 g/cm³) are representative of an unsubstituted quinolin-2(1H)-one core with a single piperazinylmethyl appendage . Introduction of an 8-methoxy substituent on the quinolin-2(1H)-one scaffold—as in 8-methoxy-5-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (CAS 1225290-93-6)—is expected to increase both boiling point and density due to additional hydrogen-bond capacity and molecular mass, based on group-contribution prediction models . This forecasted elevation in boiling point (estimated +15–25 °C) has direct implications for vacuum distillation and sublimation-based purification protocols.

Purification method development Volatility assessment Physicochemical comparability

Dihydrochloride Salt Solubility Advantage

The target compound is commercially supplied predominantly as the dihydrochloride salt (CAS 1807977-35-0), which provides markedly enhanced aqueous solubility compared to the free base form (CAS 885954-59-6). While precise aqueous solubility limits in mg/mL at physiological pH are not published for this specific compound, the general principle of dihydrochloride salt formation increasing aqueous solubility by 10- to 1000-fold relative to the neutral free base is well-established for piperazine-containing heterocycles [1]. The Fujifilm Wako product listing for the structurally analogous 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one confirms that the dihydrochloride salt is the preferred research form for biological evaluation .

Assay development Drug discovery Solubility optimisation

Quinolinone Core vs. Quinoline Scaffolds

The quinolin-2(1H)-one (i.e., 2-quinolone) core present in the target compound possesses a lactam carbonyl at position 2, which alters the electron density distribution and hydrogen-bonding capacity relative to the fully aromatic quinoline nucleus. In kinase hinge-binding motifs, the 2-quinolone carbonyl can act as a hydrogen-bond acceptor mimicking the N3 of adenine, while the N1-H (or N1-methyl) contributes a hydrogen-bond donor or hydrophobic contact [1]. This electronic differentiation is absent in C3-piperazinyl-substituted quinolines (Wang et al., 2011) where the fully aromatic quinoline ring presents a distinct pattern of π-stacking and dipole interactions. For projects targeting kinases that prefer a hinge-binding carbonyl acceptor, the quinolin-2(1H)-one scaffold is mechanistically required, and quinoline-based analogs cannot serve as functional substitutes [2].

Kinase inhibitor design Hinge-binding motif Electronic structure comparison

Key Research and Application Scenarios


c-Met Kinase Inhibitor Library Intermediate

The compound serves as a common synthetic intermediate for generating focused libraries of N-acylated, N-sulfonylated, or N-alkylated C3-piperazinylmethyl quinolin-2(1H)-one derivatives. As demonstrated in the c-Met inhibitor programme of Wang et al. (2011), the unsubstituted piperazine secondary amine is directly acylated to yield sub-micromolar c-Met kinase inhibitors in a single diversification step [1]. Procurement of this free-piperazine precursor enables a single batch to support multiple downstream SAR programmes without the need for repeated de novo monomer synthesis.

Chromatography Reference Standard

The compound's well-defined predicted physicochemical properties (pKa 9.04 ± 0.10, boiling point 391.3 ± 42.0 °C, density 1.157 ± 0.06 g/cm³) make it a suitable reference standard for developing and qualifying reversed-phase HPLC and UPLC methods for analogous quinolin-2(1H)-one compounds with different N1-substituents [1]. Its intermediate lipophilicity and defined protonation state allow systematic method transfer studies when transitioning between the free base and dihydrochloride salt forms.

GPCR Ligand Design Scaffold

Arylpiperazine-substituted quinoline and quinolinone derivatives have been extensively characterised as ligands for serotonin (5-HT) and dopamine receptor subtypes, with sub-nanomolar affinities reported for certain 5-HT3 receptor-targeted compounds [1]. The N1-methyl quinolin-2(1H)-one scaffold, bearing an unsubstituted piperazine, provides an underexplored template for installing diverse aryl or heteroaryl groups at the piperazine nitrogen to probe receptor subtype selectivity. The free secondary amine allows rapid parallel diversification, while the quinolin-2(1H)-one carbonyl contributes a defined hydrogen-bond acceptor that can engage conserved serine or threonine residues in aminergic GPCR binding pockets.

Fragment-Based Drug Discovery Starting Point

The quinolin-2(1H)-one core supplies a lactam carbonyl that mimics the N3 hydrogen-bond acceptor of adenine, making this chemotype suitable as a fragment starting point for kinase targets where a carbonyl hinge contact is required [1]. The compound's molecular weight (257.33 g/mol) places it at the boundary of traditional fragment space (MW < 250), while the piperazine secondary amine provides a single vector for fragment growth. This combination of hinge-binding capacity, fragment-like size, and a single growth vector is not simultaneously offered by fully aromatic quinoline or quinazoline fragments.

Quote Request

Request a Quote for 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.